
gamma-Cyhalothrin-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Cyhalothrin-d5 is a deuterated analog of gamma-Cyhalothrin, a pyrethroid insecticide. Pyrethroids are synthetic chemicals that mimic the insecticidal properties of pyrethrins, which are naturally occurring compounds found in chrysanthemum flowers. This compound is used primarily in scientific research to study the behavior and metabolism of gamma-Cyhalothrin in various environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gamma-Cyhalothrin-d5 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the gamma-Cyhalothrin molecule. The synthesis involves the following steps:
Preparation of Deuterated Phenoxybenzyl Alcohol: This is achieved by reacting phenol with deuterated benzyl chloride in the presence of a base.
Formation of Deuterated Cyanohydrin: The deuterated phenoxybenzyl alcohol is then reacted with cyanogen bromide to form the deuterated cyanohydrin.
Cyclopropanation: The deuterated cyanohydrin is subjected to cyclopropanation using a suitable reagent like diazomethane.
Final Assembly: The cyclopropane derivative is then reacted with 2-chloro-3,3,3-trifluoropropene in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Deuterated Precursors: Large quantities of deuterated phenoxybenzyl alcohol and cyanohydrin are prepared.
Automated Cyclopropanation and Assembly: Automated reactors are used for cyclopropanation and final assembly to ensure consistency and efficiency.
Purification: The final product is purified using techniques like chromatography to achieve high purity levels suitable for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-Cyhalothrin-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its alcohol or aldehyde forms.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides are used for substitution reactions.
Major Products
Oxidation Products: Oxides and carboxylic acids.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Gamma-Cyhalothrin-d5 is widely used in scientific research for various applications:
Environmental Studies: To study the degradation and persistence of gamma-Cyhalothrin in different environments.
Metabolic Studies: To understand the metabolism of gamma-Cyhalothrin in living organisms.
Toxicological Studies: To assess the toxicity and safety of gamma-Cyhalothrin.
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of gamma-Cyhalothrin.
Wirkmechanismus
Gamma-Cyhalothrin-d5, like other pyrethroids, acts by disrupting the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, preventing their closure. This leads to prolonged nerve excitation, paralysis, and eventually death of the insect. The molecular targets are the sodium channels, and the pathway involves the continuous influx of sodium ions, leading to neuronal hyperactivity.
Vergleich Mit ähnlichen Verbindungen
Gamma-Cyhalothrin-d5 is compared with other similar pyrethroid compounds:
Lambda-Cyhalothrin: Both are isomers, but gamma-Cyhalothrin is more active and toxic.
Permethrin: Another pyrethroid with similar insecticidal properties but different chemical structure.
Deltamethrin: A more potent pyrethroid with a different mode of action.
List of Similar Compounds
- Lambda-Cyhalothrin
- Permethrin
- Deltamethrin
- Cypermethrin
- Fenvalerate
This compound stands out due to its deuterated nature, making it particularly useful in research applications where tracking and quantification are essential.
Eigenschaften
Molekularformel |
C23H19ClF3NO3 |
|---|---|
Molekulargewicht |
454.9 g/mol |
IUPAC-Name |
[(S)-cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m0/s1/i3D,4D,5D,8D,9D |
InChI-Schlüssel |
ZXQYGBMAQZUVMI-FVPAAZJJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)[C@@H](C#N)OC(=O)[C@@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H] |
Kanonische SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%](/img/structure/B12059318.png)
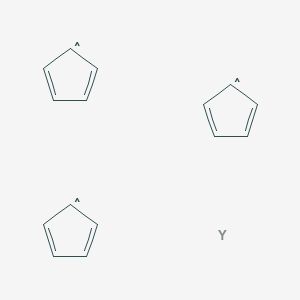
![5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B12059340.png)
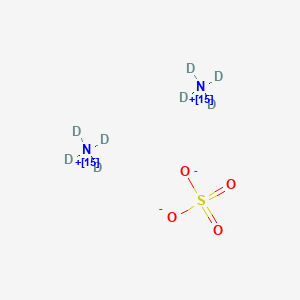

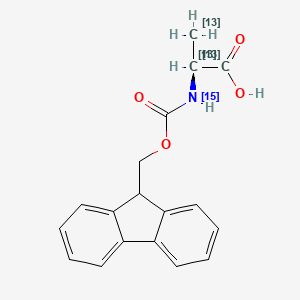

![(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp](/img/structure/B12059366.png)
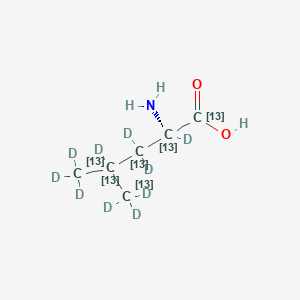
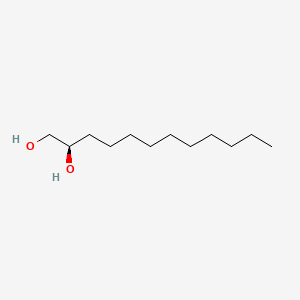
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)
![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)


